molecular formula C12H13NO B3307704 1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE CAS No. 933724-68-6

1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE

Cat. No.: B3307704
CAS No.: 933724-68-6
M. Wt: 187.24 g/mol
InChI Key: OFRPSIPXXNUCPX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-phenylethan-1-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-yl)-2-phenylethan-1-amine typically involves the reaction of furan derivatives with phenylethylamine. One common method is the reductive amination of 2-furylacetone with phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . Another approach involves the use of catalytic hydrogenation of the corresponding imine intermediate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of heterogeneous catalysts, such as palladium on carbon, can enhance the reaction rate and yield .

Mechanism of Action

The mechanism of action of 1-(furan-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its structural features allow it to interact with microbial cell membranes, exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simple amine with stimulant properties.

    2-Furylmethylamine: A furan derivative with similar structural features.

    Tetrahydrofuran: A reduced form of furan with different chemical properties.

Uniqueness

1-(Furan-2-yl)-2-phenylethan-1-amine is unique due to its combination of a furan ring and a phenylethylamine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(furan-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRPSIPXXNUCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
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1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
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1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
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1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
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1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE
Reactant of Route 6
1-(FURAN-2-YL)-2-PHENYLETHAN-1-AMINE

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